2-Amino-1,8-naphthyridine-3-carbohydrazide
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Overview
Description
2-Amino-1,8-naphthyridine-3-carbohydrazide is a heterocyclic compound that belongs to the 1,8-naphthyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,8-naphthyridine-3-carbohydrazide typically involves multicomponent reactions and Friedländer cyclization. One common method starts with 2-aminonicotinaldehyde, which reacts with various carbonyl compounds under specific conditions to form the desired naphthyridine derivative . The reaction conditions often involve the use of catalysts such as anhydrous FeCl3 and solvents like ethanol or water to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Green chemistry approaches, such as using water as a solvent and employing microwave irradiation, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,8-naphthyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Amino-1,8-naphthyridine-3-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1,8-naphthyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-3-carboxylic acid: Known for its antimicrobial properties.
2-Amino-1,8-naphthyridine-3-carbonitrile: Used in the synthesis of various heterocyclic compounds.
Uniqueness
2-Amino-1,8-naphthyridine-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
CAS No. |
60467-85-8 |
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Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-amino-1,8-naphthyridine-3-carbohydrazide |
InChI |
InChI=1S/C9H9N5O/c10-7-6(9(15)14-11)4-5-2-1-3-12-8(5)13-7/h1-4H,11H2,(H,14,15)(H2,10,12,13) |
InChI Key |
XAAJBHYZHOOHSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C(=O)NN |
Origin of Product |
United States |
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